Pyrimidine, 5-diazenyl-
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Overview
Description
Pyrimidine, 5-diazenyl- is a heterocyclic aromatic organic compound that features a pyrimidine ring substituted with a diazenyl group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine, 5-diazenyl- typically involves the diazotization of an appropriate pyrimidine precursor. One common method is the reaction of 5-aminopyrimidine with nitrous acid, which results in the formation of the diazenyl group at the 5-position . The reaction conditions often include maintaining a low temperature to stabilize the diazonium intermediate.
Industrial Production Methods: Industrial production of pyrimidine, 5-diazenyl- may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 5-diazenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine N-oxides.
Reduction: Reduction of the diazenyl group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the pyrimidine ring, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: 5-aminopyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Scientific Research Applications
Pyrimidine, 5-diazenyl- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in DNA and RNA interactions due to its structural similarity to nucleobases.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of pyrimidine, 5-diazenyl- involves its interaction with biological macromolecules. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to the inhibition of enzymatic activity or disruption of DNA replication . The compound’s ability to intercalate into DNA strands makes it a candidate for anticancer research .
Comparison with Similar Compounds
- Pyridine, 3-diazenyl-
- Pyrazine, 2-diazenyl-
- Pyrimidine, 4-diazenyl-
Comparison: Pyrimidine, 5-diazenyl- is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to pyridine, 3-diazenyl-, pyrimidine, 5-diazenyl- has a different electronic distribution, leading to distinct chemical behavior. Pyrazine, 2-diazenyl- and pyrimidine, 4-diazenyl- also differ in their substitution positions, affecting their interaction with biological targets .
Properties
Molecular Formula |
C4H4N4 |
---|---|
Molecular Weight |
108.10 g/mol |
IUPAC Name |
pyrimidin-5-yldiazene |
InChI |
InChI=1S/C4H4N4/c5-8-4-1-6-3-7-2-4/h1-3,5H |
InChI Key |
HIVLWOLRCVGONQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)N=N |
Origin of Product |
United States |
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